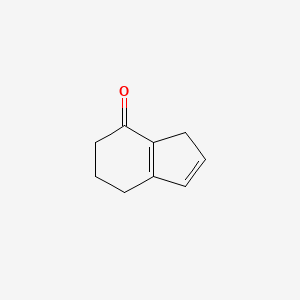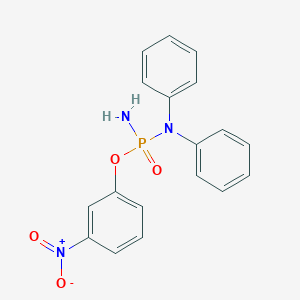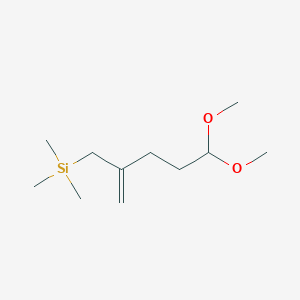![molecular formula C14H19NO2 B14317526 2-(4-Methoxyphenyl)octahydrocyclopenta[d][1,3]oxazine CAS No. 112673-03-7](/img/structure/B14317526.png)
2-(4-Methoxyphenyl)octahydrocyclopenta[d][1,3]oxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxyphenyl)octahydrocyclopenta[d][1,3]oxazine is a heterocyclic compound containing both nitrogen and oxygen atoms within its structure. This compound is part of the oxazine family, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)octahydrocyclopenta[d][1,3]oxazine typically involves multicomponent reactions, cyclization reactions, and temperature-dependent Rhodium (II)-carbenoid-mediated 2H-azirine ring expansion . One common method includes the reaction of 1 or 2-naphthols, a primary amine, and an aldehyde using various catalysts . Organocatalysts, ionic liquids, and cleaner solvents have been employed to enhance the efficiency and environmental friendliness of the synthesis .
Industrial Production Methods
Industrial production methods for this compound often involve the use of green chemistry principles. For instance, the use of magnetically-separable basic nano-catalysts under ultrasonic conditions has been reported to provide mild reaction conditions, easy catalyst recovery, and recyclability . This method also reduces waste generation and shortens reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methoxyphenyl)octahydrocyclopenta[d][1,3]oxazine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the compound.
Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Applications De Recherche Scientifique
2-(4-Methoxyphenyl)octahydrocyclopenta[d][1,3]oxazine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(4-Methoxyphenyl)octahydrocyclopenta[d][1,3]oxazine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(4-Methoxyphenyl)octahydrocyclopenta[d][1,3]oxazine include other oxazine derivatives such as:
- 2-(4-Methoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine
- 7-aryl-7,8-dihydro-6H-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-e][1,3]oxazine
- 3-aryl-3,4-dihydro-2H-naphtho[2,3-e][1,3]oxazine-5,10-diones
Uniqueness
What sets this compound apart from other similar compounds is its specific structural configuration and the presence of the methoxyphenyl group, which can influence its biological activity and chemical reactivity .
Propriétés
Numéro CAS |
112673-03-7 |
|---|---|
Formule moléculaire |
C14H19NO2 |
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)-1,2,4,4a,5,6,7,7a-octahydrocyclopenta[d][1,3]oxazine |
InChI |
InChI=1S/C14H19NO2/c1-16-12-7-5-10(6-8-12)14-15-13-4-2-3-11(13)9-17-14/h5-8,11,13-15H,2-4,9H2,1H3 |
Clé InChI |
BJWQLDQGPNJCBD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2NC3CCCC3CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


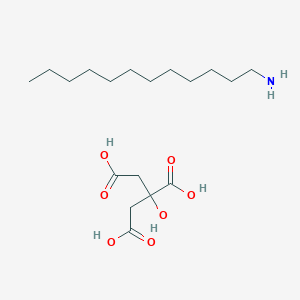
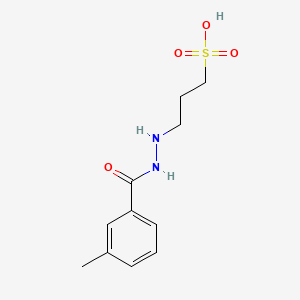
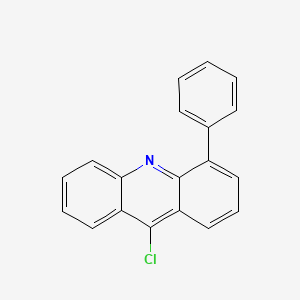
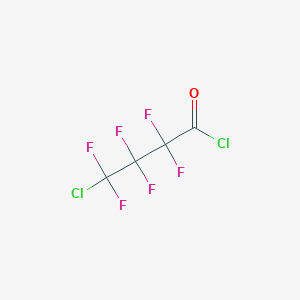

![3,11-Dithia-15-azabicyclo[11.3.1]heptadeca-1(17),13,15-triene](/img/structure/B14317466.png)

![3,3-Bis{[(naphthalen-1-yl)oxy]methyl}oxetane](/img/structure/B14317488.png)

![{[(2,3-Dichloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methyl}benzene](/img/structure/B14317507.png)

